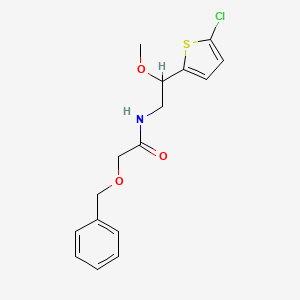

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-20-13(14-7-8-15(17)22-14)9-18-16(19)11-21-10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJAYYQRDHWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)COCC1=CC=CC=C1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the benzyloxy and methoxyethyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Acetamide Derivatives

Table 1: Key Structural Features of Selected Analogues

*Calculated based on molecular formula.

Key Observations:

- Thiophene vs. Phenoxy Groups: The target compound’s 5-chlorothiophene moiety distinguishes it from phenoxy-based analogues (e.g., ).

- Benzyloxy vs. Sulfonyl Groups : The sulfonyl group in increases polarity and hydrogen-bonding capacity compared to the benzyloxy group, which may reduce membrane permeability.

- Thiazolidinone Ring: The thiazolidinone in introduces a rigid heterocyclic system, likely improving metabolic stability but reducing conformational flexibility compared to the target compound’s methoxyethyl chain.

Physicochemical Properties

- Solubility : The benzyloxy group in the target compound may reduce aqueous solubility compared to sulfonyl-containing analogues . Cyclohexyl derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration.

- Hydrogen Bonding : N–H⋯O interactions in crystal structures (e.g., ) suggest solid-state stability, while the methoxyethyl chain in the target compound could enhance solubility in polar solvents.

Activity Trends

- Anti-inflammatory/Analgesic: Phenoxy acetamides (e.g., ) show significant anti-inflammatory activity due to COX-2 inhibition. The target compound’s thiophene group may modulate selectivity toward alternative pathways (e.g., cytokine suppression).

- Enzyme Inhibition: Thiazolidinone derivatives (e.g., ) are potent enzyme inhibitors (e.g., aldose reductase), while sulfonyl-containing analogues (e.g., ) may target proteases or kinases.

- Toxicity : Chlorine substitution generally increases toxicity; however, the methoxyethyl group in the target compound may mitigate this by improving metabolic clearance .

Biological Activity

The compound 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide (CAS Number: 2034404-61-8) is a synthetic derivative notable for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 339.8 g/mol. The structure features a benzyloxy group, a chlorothiophene moiety, and an acetamide functional group, which may contribute to its biological activity.

Synthesis

The synthesis pathway for this compound involves several steps, including the formation of the benzyloxy group and the introduction of the chlorothiophenyl and methoxyethyl substituents. Specific synthetic routes have been documented, emphasizing the use of various reagents and conditions to achieve the desired product purity and yield.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on cancer cell lines. In vitro studies demonstrated that certain derivatives of acetamides can induce apoptosis in cancer cells. The compound's structural features suggest potential interactions with cellular targets involved in cell proliferation and survival pathways.

The proposed mechanism of action for compounds like this compound includes:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the benzyloxy group may facilitate membrane penetration, leading to increased permeability and cell lysis.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Properties | Demonstrated that related thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and E. coli. |

| Cytotoxicity Assay | Showed IC50 values for similar acetamides against A549 lung cancer cells, indicating potential effectiveness in cancer treatment. |

| Mechanistic Analysis | Suggested that compounds with similar structures can induce apoptosis through mitochondrial pathways. |

Research Findings

Recent literature reviews highlight the importance of structural modifications in enhancing biological activity. The presence of electron-withdrawing groups like chlorine in thiophene derivatives has been linked to increased potency against microbial pathogens and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.